molecular formula C18H24N4O3S2 B12173120 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12173120
M. Wt: 408.5 g/mol
InChI Key: KYGLGNQJRGVVRU-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, a dioxothiophene ring, and a cycloheptathiazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C18H24N4O3S2/c1-11-16(12(2)22(21-11)13-8-9-27(24,25)10-13)17(23)20-18-19-14-6-4-3-5-7-15(14)26-18/h13H,3-10H2,1-2H3,(H,19,20,23)

InChI Key

KYGLGNQJRGVVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

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